molecular formula C17H28N4O B12771154 1-Piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide CAS No. 174198-01-7

1-Piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide

Cat. No.: B12771154
CAS No.: 174198-01-7
M. Wt: 304.4 g/mol
InChI Key: GOTGCQBRQQQDSI-UHFFFAOYSA-N
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Description

1-Piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide is a chemical compound with the molecular formula C17H28N4O. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring, an acetic acid moiety, and a phenylhydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide typically involves the reaction of piperazine derivatives with acetic acid and phenylhydrazine. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of acetic acid and phenylhydrazine under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key steps include the preparation of intermediate compounds, purification, and final product isolation.

Chemical Reactions Analysis

Types of Reactions: 1-Piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

    Piperazine: A related compound with a similar piperazine ring structure but lacking the acetic acid and phenylhydrazide groups.

    Phenylhydrazine: A related compound with a similar phenylhydrazide group but lacking the piperazine and acetic acid moieties.

Uniqueness: 1-Piperazineacetic acid, alpha,alpha-diethyl-4-methyl-, 2-phenylhydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

174198-01-7

Molecular Formula

C17H28N4O

Molecular Weight

304.4 g/mol

IUPAC Name

2-ethyl-2-(4-methylpiperazin-1-yl)-N'-phenylbutanehydrazide

InChI

InChI=1S/C17H28N4O/c1-4-17(5-2,21-13-11-20(3)12-14-21)16(22)19-18-15-9-7-6-8-10-15/h6-10,18H,4-5,11-14H2,1-3H3,(H,19,22)

InChI Key

GOTGCQBRQQQDSI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)NNC1=CC=CC=C1)N2CCN(CC2)C

Origin of Product

United States

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